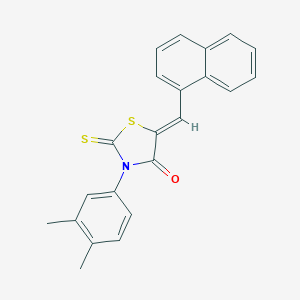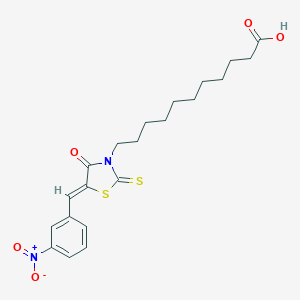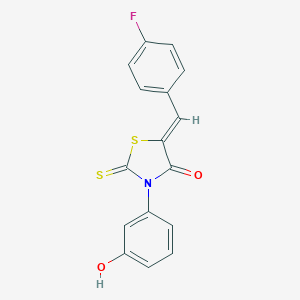
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol, also known as ATTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis. In analytical chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been shown to have a low toxicity profile in vitro and in vivo. Studies have demonstrated that (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its versatility, as it can be easily modified to yield derivatives with different properties. However, one limitation of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. One area of interest is the development of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol-based materials with improved optoelectronic properties. Another area of interest is the identification of the specific enzymes targeted by (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in cancer cells, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol and its potential applications in other fields.
合成法
The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol involves the reaction of 2-amino-4-phenolthiazole with allyl bromide and sodium hydroxide. The resulting product is then reacted with 4-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. This method has been optimized to produce high yields of pure (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol.
特性
IUPAC Name |
4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUQTAGDWBNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(3,4-Dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B379641.png)

![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)
![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)


![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)